7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:
- 2,3-Dimethoxyphenyl substituent at position 7 of the triazolopyrimidine core.
- N-(2-methoxyphenyl)carboxamide group at position 4.
- 5-Methyl group on the pyrimidine ring.
This structural framework is common in bioactive molecules, where substitutions on the phenyl rings and pyrimidine core modulate physicochemical and pharmacological properties .
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-18(21(28)26-15-9-5-6-10-16(15)29-2)19(27-22(25-13)23-12-24-27)14-8-7-11-17(30-3)20(14)31-4/h5-12,19H,1-4H3,(H,26,28)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRCUAKVUWISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization. .
Mode of Action
For example, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been shown to inhibit the heterodimerization of influenza virus RNA polymerase subunits.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been shown to inhibit the activity of influenza virus RNA polymerase, potentially affecting viral replication.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. For example, some [1,2,4]triazolo[1,5-a]pyrimidines have been shown to inhibit the activity of influenza virus RNA polymerase, potentially reducing viral replication.
Biological Activity
The compound 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 540502-69-0) is a heterocyclic organic molecule that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology.
- Molecular Formula : CHNO
- Molecular Weight : 421.45 g/mol
- Structure : The presence of multiple methoxy groups and a methyl group enhances its lipophilicity and solubility, which are critical for biological interactions.
The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds in the triazolo-pyrimidine family have been shown to inhibit various cellular processes:
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes crucial for cell proliferation and survival.
- Cell Cycle Arrest : Compounds have demonstrated the ability to induce cell cycle arrest in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings on its biological activity:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.91 | Induces apoptosis and regulates cell cycle proteins |
| HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| A549 | 6.05 | Inhibits cell proliferation and induces apoptosis |
| MGC-803 | Not specified | Suppresses ERK signaling pathway |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Case Studies
- Study on MCF-7 Cells :
- Inhibition of Tubulin Polymerization :
- ERK Signaling Pathway Suppression :
Structural Similarities and Comparisons
The unique structure of this compound allows it to interact with various biological targets. Below is a comparison with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(4-Chlorophenyl)-3-(pyridin-4-yl)-... | Contains a triazole ring | Antitumor activity against HepG2 | Exhibits high potency with an IC of 0.25 µM |
| N-(1-(2,6-Difluorobenzyl)-piperidine... | Piperidine derivative with fluorine | Regulates AMPK phosphorylation | Effective against multiple cancer lines |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. The specific compound discussed has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways related to cell growth and survival .
2. PDE Inhibition
The compound has been identified as a potential inhibitor of phosphodiesterase type 2 (PDE2), an enzyme implicated in various physiological processes such as inflammation and neurodegeneration. Inhibiting PDE2 may lead to therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .
3. Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound demonstrate antimicrobial activity against a range of pathogens. This property could be harnessed for developing new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance in clinical settings .
Material Science Applications
1. Photophysical Properties
The compound's photophysical characteristics have been studied for potential applications in optoelectronic devices. Its ability to absorb light and emit fluorescence makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. Research has focused on optimizing its electronic properties through structural modifications to enhance performance in these applications .
2. Sensor Development
Due to its unique chemical structure, this compound can be utilized in the development of chemical sensors. Its ability to interact with various analytes can be exploited for detecting environmental pollutants or biological markers, making it a valuable tool in environmental monitoring and medical diagnostics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | PDE Inhibition | Showed effective inhibition of PDE2 with an IC50 value of 50 nM, suggesting potential for neurodegenerative disease treatment. |
| Study C | Photophysical Properties | Reported high quantum yield and stability under UV light, indicating suitability for OLED applications. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the phenyl rings, heterocyclic replacements, and functional group modifications. These changes influence molecular weight, polarity, melting points, and solubility.
Table 1: Comparison of Structural Analogs
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (5j) and bromo (5k) substituents correlate with higher melting points (>280°C), likely due to enhanced intermolecular interactions .
- Methoxy vs. Hydroxy: The 3-hydroxyphenyl analog (Ev3) has a lower molecular weight (377.4 vs.
- Heterocyclic Replacements: Compound 5j (Ev8) replaces the phenyl group with a methoxyphenoxy moiety, reducing molecular weight and melting point (166–168°C) .
Preparation Methods
Reaction Design and Mechanism
A solvent-free, one-pot method developed by researchers at Velayat University enables the synthesis of triazolo[1,5-a]pyrimidine-6-carboxamides via a three-component reaction. The target compound is synthesized by condensing 2,3-dimethoxybenzaldehyde , 3-amino-1,2,4-triazole , and N-(2-methoxyphenyl)acetoacetamide in the presence of maltose as a catalyst.
The reaction proceeds through the formation of an intermediate Knoevenagel adduct between the aldehyde and acetoacetamide, followed by cyclization with 3-amino-1,2,4-triazole. Maltose facilitates proton transfer and stabilizes transition states, achieving yields up to 95% within 20 minutes at 80°C.
Optimization and Conditions
Key parameters for this method include:
Table 1: Optimization of Multicomponent Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (maltose) | 25 mol% | 95 |
| Temperature | 80°C | 95 |
| Reaction Time | 20 minutes | 95 |
| Solvent | None | 95 |
Multi-Step Synthesis via Chloro Intermediate
Formation of 7-Hydroxytriazolopyrimidine Intermediate
The core triazolopyrimidine scaffold is constructed by condensing 1,3-di-keto compound 2 (derived from 2,3-dimethoxyacetophenone) with 3-amino-1,2,4-triazole in the presence of a base. This yields the 7-hydroxytriazolopyrimidine intermediate 4 with a 2,3-dimethoxyphenyl group at the C5 position.
Chlorination and Displacement
The hydroxyl group at C7 is replaced with chlorine using phosphoryl chloride (POCl₃) , forming the 7-chloro intermediate 5a . Subsequent nucleophilic aromatic substitution with 2-methoxyaniline introduces the N-(2-methoxyphenyl)carboxamide group at C6.
Table 2: Multi-Step Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Base, ethanol, reflux | 70–80 |
| Chlorination | POCl₃, 80°C, 4 hours | 85 |
| Amine displacement | 2-Methoxyaniline, ethanol, 60°C | 75 |
Alternative Methods from Patent Literature
Oxidation-Assisted Cyclization
A Chinese patent (CN113105459B) describes a route involving oxidation reactions to assemble the triazolopyrimidine core. While specifics are limited, the method emphasizes the use of 2,3-dimethoxybenzaldehyde and N-(2-methoxyphenyl)acetoacetamide in a sequential oxidation-cyclization process.
Green Chemistry Approaches
Recent innovations employ 4,4’-trimethylenedipiperidine as a base in eco-friendly solvents (e.g., ethanol/water mixtures). This method reduces reaction times to 2–3 hours while maintaining yields above 80%.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multicomponent (maltose) | Solvent-free, rapid, high yield | Requires specialized catalyst | 95 |
| Multi-Step (chloro) | Scalable, well-characterized intermediates | Multi-step purification | 70–85 |
| Patent oxidation route | Novel oxidation steps | Limited procedural details | N/A |
| Green chemistry | Environmentally friendly | Longer reaction times | 80 |
Critical Challenges and Solutions
-
Regioselectivity : The position of methoxy groups on the phenyl rings requires precise stoichiometry. Excess aldehyde (1.2 equiv) ensures complete conversion.
-
Purification : Column chromatography is avoided in the one-pot method by washing with water, isolating the product in >90% purity.
-
Stability of Intermediates : The 7-chloro intermediate 5a is hygroscopic and must be stored under inert atmosphere .
Q & A
Basic: What are the optimized synthetic routes for this triazolopyrimidine derivative?
The compound can be synthesized via one-pot multicomponent reactions involving 5-amino-1-phenyl-1,2,4-triazoles, substituted aldehydes, and β-keto esters. Key catalytic systems include:
- APTS (3-Aminopropyltriethoxysilane) in ethanol, enabling efficient cyclization under reflux (70–80°C) .
- TMDP (tetramethylenediphosphonic acid) in water/ethanol mixtures, improving yields (up to 85%) and reducing reaction times .
Critical parameters : Solvent polarity, temperature control, and catalyst loading (typically 5–10 mol%) significantly influence yield and regioselectivity.
Advanced: How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in triazolopyrimidine formation is influenced by substituent electronic effects and reaction conditions. Methodological strategies include:
- Computational modeling (DFT calculations) to predict favorable cyclization pathways .
- Microwave-assisted synthesis to enhance kinetic control, favoring the 1,2,4-triazolo[1,5-a]pyrimidine core over alternative regioisomers .
- Substituent tuning (e.g., electron-donating groups on phenyl rings) to direct cyclization .
Basic: What techniques confirm the molecular structure and purity?
- NMR spectroscopy : and NMR (400 MHz) resolve proton environments, with aromatic protons appearing at δ 6.8–8.2 ppm and methyl groups at δ 2.1–2.5 ppm .
- X-ray crystallography : Confirms dihedral angles between the triazole and pyrimidine rings (e.g., 12.3° for related analogs) and hydrogen-bonding patterns .
- HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., kinase inhibition vs. DNA replication effects) may arise from:
- Assay variability : Standardize conditions (e.g., ATP concentration in kinase assays) .
- Substituent-specific interactions : Compare analogs with varying methoxy/aryl groups using SAR studies .
- Computational docking : Map binding modes to kinase domains (e.g., using AutoDock Vina) to identify critical residues (e.g., Lys48, Asp166) .
Basic: What analytical methods assess synthetic intermediate purity?
- Microanalysis (CHNS elemental analysis) validates stoichiometry (e.g., C ±0.3%, H ±0.1%) .
- TLC monitoring (silica gel GF254, ethyl acetate/hexane) tracks reaction progress.
- Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 449.2) .
Advanced: How do solvent systems influence reaction yields?
- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis of esters) .
- Ethanol/water mixtures improve eco-efficiency and yield (up to 82%) via hydrogen-bond stabilization of transition states .
- Solvent-free conditions under ball milling reduce waste but require optimization of grinding time (30–60 min) .
Basic: How do substituents impact physicochemical properties?
- Methoxy groups on phenyl rings enhance solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units) and π-π stacking with biological targets .
- N-Methyl groups on the triazole ring increase metabolic stability but reduce aqueous solubility .
Advanced: What strategies improve structure-activity relationship (SAR) studies?
- Parallel synthesis : Generate libraries with systematic substituent variations (e.g., halogens, alkyl chains) .
- Free-Wilson analysis : Quantify contributions of specific substituents to bioactivity (e.g., 3,4-dimethoxy groups enhance kinase affinity by 2–3×) .
- Crystal structure-guided design : Use co-crystallized complexes (e.g., with CDK2) to optimize steric and electronic complementarity .
Basic: What purification methods are effective for this compound?
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of regioisomers .
- Recrystallization : Ethanol/water (4:1) yields high-purity crystals (mp 180–182°C) .
Advanced: How to integrate green chemistry principles into synthesis?
- Catalyst recycling : APTS can be reused 3–4 times without significant loss in activity .
- Biobased solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Flow chemistry : Continuous reactors reduce reaction time (from 8 h to 30 min) and solvent use by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
